molecular formula C18H15FN2O3 B2585223 (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327168-42-2

(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B2585223
CAS RN: 1327168-42-2
M. Wt: 326.327
InChI Key: AVZIZDCNFFYKFB-UZYVYHOESA-N
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Description

(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

The exact mechanism of action of (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. Moreover, it has been suggested that the compound interacts with specific molecular targets, such as caspases, Bcl-2 family proteins, and COX-2, to induce apoptosis, inhibit cell proliferation, and reduce inflammation.
Biochemical and Physiological Effects:
(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells by activating caspases and suppressing the PI3K/Akt/mTOR pathway. Additionally, it has been shown to inhibit angiogenesis and metastasis by reducing the expression of VEGF and MMPs. Moreover, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is its broad spectrum of therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel therapeutics. Moreover, the compound is relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. However, one of the limitations of the compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. Firstly, further studies are needed to elucidate the exact mechanism of action of the compound and its molecular targets. Secondly, the compound's pharmacokinetics and toxicity profile need to be investigated to determine its suitability for clinical use. Moreover, the compound's efficacy and safety need to be evaluated in preclinical and clinical trials for various diseases. Additionally, the compound's potential for combination therapy with other drugs needs to be explored to enhance its therapeutic efficacy. Finally, the development of novel analogs and derivatives of the compound may lead to the discovery of more potent and selective therapeutics.

Synthesis Methods

The synthesis of (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves the reaction of 3-fluoro-2-methylaniline with 8-methoxy-2H-chromen-3-carboxylic acid in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the desired product.

Scientific Research Applications

(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, it has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation.

properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-10-13(19)6-4-7-14(10)21-18-12(17(20)22)9-11-5-3-8-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZIZDCNFFYKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

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